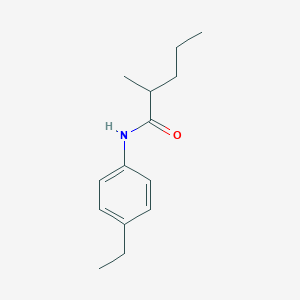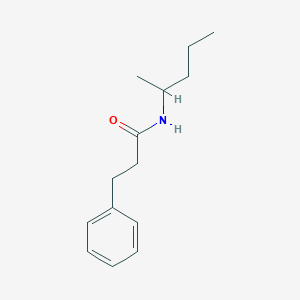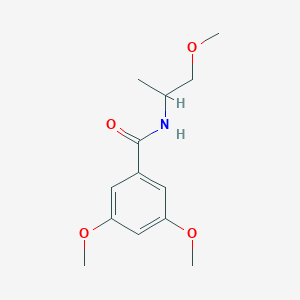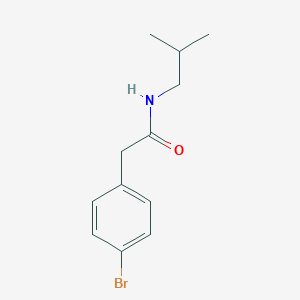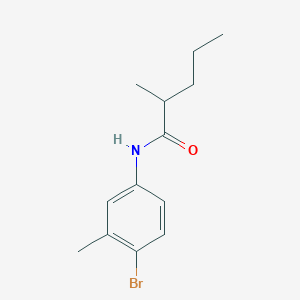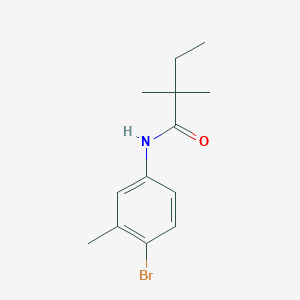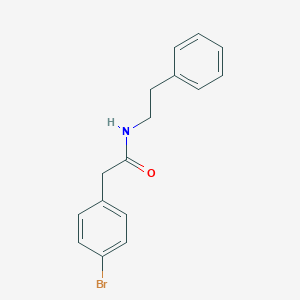![molecular formula C16H22N2O2S B215769 Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate is not fully understood, but it is believed to involve multiple pathways. In cancer cells, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. In inflammation, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative diseases, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to activate the Nrf2 pathway, which plays a role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to induce cell cycle arrest, apoptosis, and autophagy. In inflammation, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been shown to reduce oxidative stress, inflammation, and neuronal damage.
実験室実験の利点と制限
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate also has some limitations, including its limited availability and high cost.
将来の方向性
There are several future directions for Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate research, including the development of more efficient synthesis methods, the identification of new therapeutic targets and pathways, and the evaluation of its safety and efficacy in clinical trials. Additionally, the use of Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate in combination with other drugs or therapies may enhance its therapeutic potential. Overall, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has shown promising results in scientific research and has the potential to be a valuable tool for the development of new therapies for various diseases.
合成法
The synthesis of Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate involves the reaction of 4-aminophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methylpiperidine-1-carbothioamide to yield Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate in high yield and purity. The synthesis method has been optimized to reduce the use of hazardous chemicals and minimize waste.
科学的研究の応用
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate has shown neuroprotective effects by reducing oxidative stress and inflammation.
特性
製品名 |
Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate |
|---|---|
分子式 |
C16H22N2O2S |
分子量 |
306.4 g/mol |
IUPAC名 |
methyl 2-[4-[(3-methylpiperidine-1-carbothioyl)amino]phenyl]acetate |
InChI |
InChI=1S/C16H22N2O2S/c1-12-4-3-9-18(11-12)16(21)17-14-7-5-13(6-8-14)10-15(19)20-2/h5-8,12H,3-4,9-11H2,1-2H3,(H,17,21) |
InChIキー |
KZKVECHCWKVMNC-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=S)NC2=CC=C(C=C2)CC(=O)OC |
正規SMILES |
CC1CCCN(C1)C(=S)NC2=CC=C(C=C2)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B215688.png)
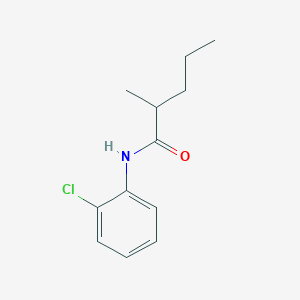
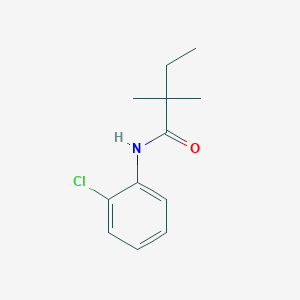
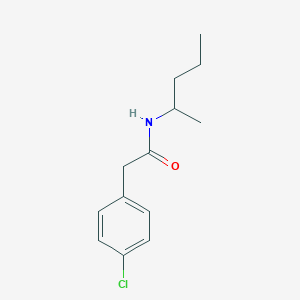
![2-[(2-Methylpentanoyl)amino]benzamide](/img/structure/B215692.png)
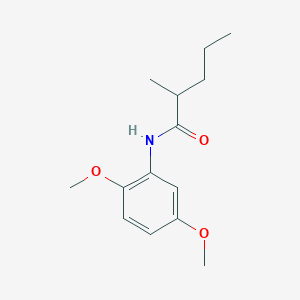
![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)
